
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile, commonly referred to as 2-CMPE, is an organic compound that has been extensively studied for its various applications in scientific research. 2-CMPE is a colorless, crystalline solid that is highly soluble in polar solvents and has a boiling point of 285 °C. This compound is known for its unique properties, such as its strong fluorescence and its ability to form stable complexes with metals. As a result, 2-CMPE is widely used in the synthesis of various organic compounds and in the study of metal-organic frameworks.
科学的研究の応用
2-CMPE has a variety of applications in scientific research. One of the most common applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a type of porous material that can be used for a variety of applications, such as gas storage and separation, catalysis, and drug delivery. 2-CMPE can be used as a linker in the synthesis of MOFs, as it can form stable complexes with metals. Additionally, 2-CMPE can be used as a fluorescent label for proteins, as it exhibits strong fluorescence when excited by ultraviolet light. This makes it a useful tool for studying the structure and function of proteins.
作用機序
The mechanism of action of 2-CMPE is not fully understood. However, it is believed that the compound forms a stable complex with metals, which allows it to bind to proteins and other molecules. This binding is believed to be responsible for the fluorescence of 2-CMPE, as well as its ability to form MOFs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CMPE are not well understood. However, it is believed that the compound does not have any toxic effects on humans or other organisms. Additionally, there is no evidence to suggest that 2-CMPE has any effect on the environment.
実験室実験の利点と制限
One of the main advantages of using 2-CMPE in lab experiments is its strong fluorescence. This makes it an ideal tool for studying the structure and function of proteins, as well as for tracking the progress of reactions in real time. Additionally, 2-CMPE is highly soluble in polar solvents, which makes it easy to work with. However, 2-CMPE is relatively expensive, which can be a limitation for some experiments.
将来の方向性
There are a variety of potential future directions for research involving 2-CMPE. One possibility is to explore the use of 2-CMPE as a drug delivery system. Additionally, further research could be conducted on the mechanism of action of 2-CMPE and its effects on biochemical and physiological processes. Finally, further research could be conducted on the synthesis of MOFs using 2-CMPE as a linker.
合成法
2-CMPE can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidene in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. This reaction produces a high yield of 2-CMPE, typically in the range of 70-90%. Other methods for synthesizing 2-CMPE include the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidenesulfonamide, as well as the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidenesulfonyl chloride.
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c1-10-5-4-8-13(19)16(10)21-14(9-20)15-17(22)11-6-2-3-7-12(11)18(15)23/h2-8,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLHMPOAQITOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


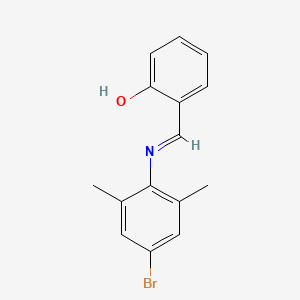
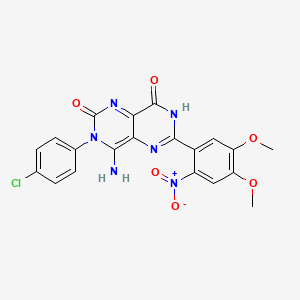
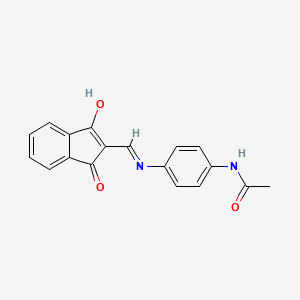
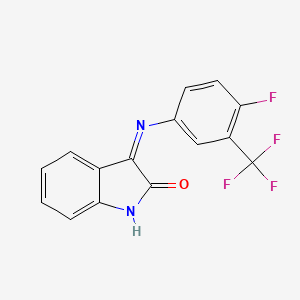
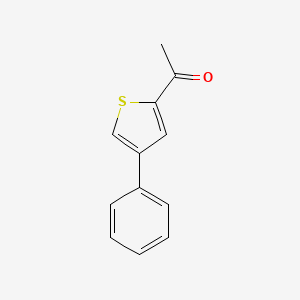
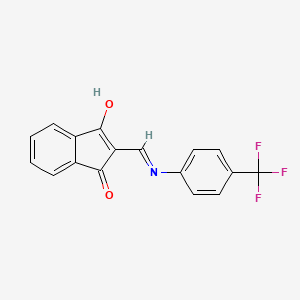
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
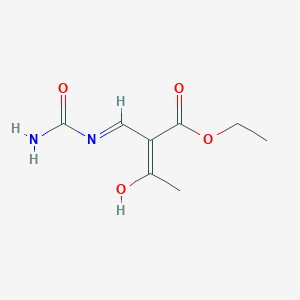
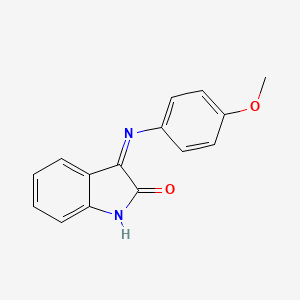

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
